molecular formula C9H6ClNO4 B12877618 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole

Cat. No.: B12877618
M. Wt: 227.60 g/mol
InChI Key: RXZQCFMOVMRWFA-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chlorinated carboxylic acids under specific conditions. One common method includes the use of 2-aminophenol and thiourea at 200°C for 2 hours to produce benzoxazole-2-thiol, which is then reacted with methyl chloroacetate in methanol at reflux for 6 hours .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating various biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its carboxy(hydroxy)methyl group enhances its solubility and reactivity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C9H6ClNO4

Molecular Weight

227.60 g/mol

IUPAC Name

2-(4-chloro-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H6ClNO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14)

InChI Key

RXZQCFMOVMRWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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